Amineptine Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

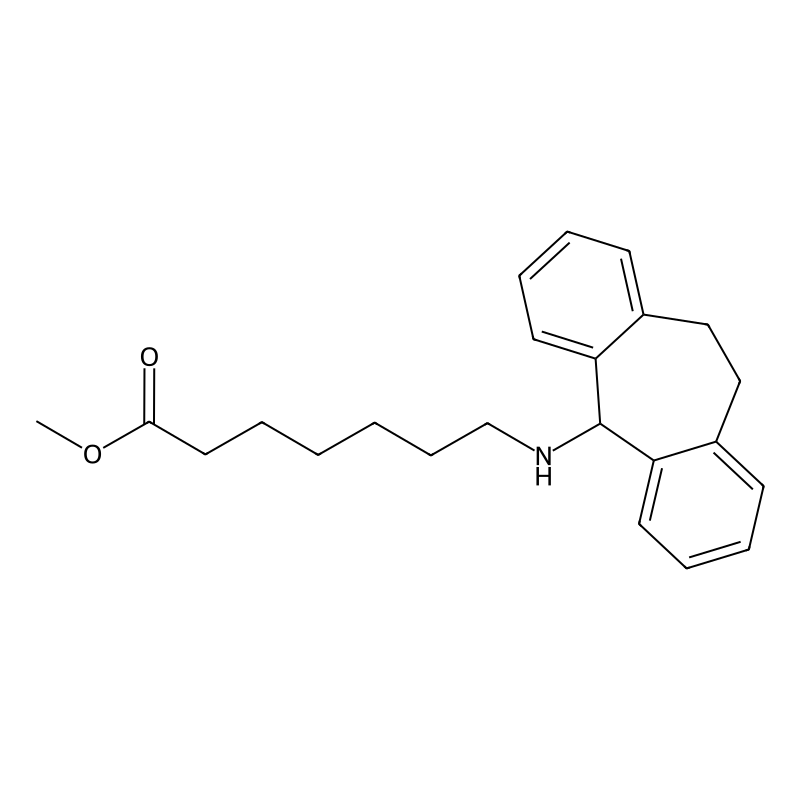

Amineptine Methyl Ester is a chemical compound derived from amineptine, which is a selective dopamine reuptake inhibitor. This compound is characterized by its methyl ester functional group, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to its parent compound. The chemical structure of Amineptine Methyl Ester can be represented as follows:

- Chemical Formula: C₁₁H₁₅N₃O₂

- Molecular Weight: 219.26 g/mol

The compound is primarily studied for its potential therapeutic applications, particularly in the treatment of mood disorders and depression.

- Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol. This reaction is crucial for understanding the stability and degradation pathways of the compound in biological systems .

- Aminolysis: The ester can react with ammonia or amines to form primary, secondary, or tertiary amides, depending on the nature of the amine used .

- Reduction: Amineptine Methyl Ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride .

These reactions highlight the compound's versatility and potential for further chemical modifications.

Amineptine Methyl Ester exhibits notable biological activity primarily related to its mechanism as a dopamine reuptake inhibitor. This mechanism suggests potential antidepressant effects similar to those observed with other dopaminergic agents. Additionally, studies indicate that compounds with methyl ester functionalities often show enhanced bioavailability and altered pharmacodynamics compared to their non-esterified counterparts .

The synthesis of Amineptine Methyl Ester typically involves the following steps:

- Formation of Sodium Salt: Amineptine is treated with sodium hydride in dimethylformamide to form the sodium salt.

- Methylation: Methyl iodide is introduced to the reaction mixture, facilitating the formation of the methyl ester derivative.

- Quenching and Acidification: The reaction mixture is quenched with methanol and then acidified with hydrochloric acid to isolate Amineptine Methyl Ester as a solid product .

This method allows for efficient production while maintaining high yields and purity suitable for research applications.

Amineptine Methyl Ester has several potential applications:

- Pharmaceutical Research: It serves as an important intermediate in the synthesis of novel antidepressants and other psychoactive compounds.

- Chemical Biology: The compound can be used in studies exploring dopamine receptor interactions and neuropharmacology.

- Synthetic Chemistry: Its unique structure allows it to function as a building block for further synthetic modifications in organic chemistry .

Interaction studies involving Amineptine Methyl Ester focus on its binding affinity to dopamine receptors and its effects on neurotransmitter systems. Preliminary research indicates that compounds similar to Amineptine Methyl Ester may modulate dopaminergic signaling pathways, which could have implications for treating mood disorders . Further studies are necessary to elucidate specific interactions and their pharmacological significance.

Amineptine Methyl Ester shares structural similarities with several other compounds that also exhibit dopaminergic activity. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Amineptine | Parent compound | Direct dopamine reuptake inhibitor |

| Methyl Aminolevulinate | Porphyrin precursor | Used in photodynamic therapy |

| Methyl Glycine Ester | Amino acid derivative | Involved in various metabolic pathways |

| Methyl Phenylalaninate | Amino acid methyl ester | Known for its role in peptide synthesis |

Amineptine Methyl Ester stands out due to its specific action on dopamine transporters, which may provide distinct therapeutic benefits compared to other compounds listed.

Esterification Protocols for Amineptine Derivatives

The synthesis of amineptine methyl ester represents a critical transformation in pharmaceutical chemistry, requiring precise methodological approaches to achieve optimal yields and purity. Contemporary esterification protocols have evolved to address the specific challenges associated with amineptine derivatives, particularly focusing on the conversion of the carboxylic acid functionality to the corresponding methyl ester [3] [6]. The development of efficient esterification strategies is essential for the preparation of this compound, as traditional methods often suffer from limitations including harsh reaction conditions, low yields, and extensive purification requirements [4] [6].

Trimethylchlorosilane-Assisted Esterification

Trimethylchlorosilane-mediated esterification has emerged as a highly effective method for the preparation of amineptine methyl ester, offering significant advantages over conventional approaches [3] [4] [6]. This methodology utilizes trimethylchlorosilane in combination with methanol to facilitate the direct conversion of amineptine carboxylic acid to its methyl ester derivative under mild conditions [6]. The reaction proceeds through a mechanism involving the formation of an activated intermediate, where trimethylchlorosilane acts as a Lewis acid catalyst to enhance the electrophilic character of the carbonyl carbon [3] [6].

The optimization of trimethylchlorosilane-assisted esterification has been extensively studied, with research demonstrating that reaction conditions significantly influence both yield and product purity [3] [4] [6]. Temperature optimization studies reveal that conducting the reaction at 50°C rather than room temperature increases yields from 85% to 92%, while maintaining excellent purity profiles [3] [6]. Extended reaction times of 24 hours combined with elevated temperatures can achieve yields approaching 96% with purity levels exceeding 98% as determined by high-performance liquid chromatography analysis [6].

The molar ratio of trimethylchlorosilane to amineptine represents a critical parameter in the optimization process [3] [6]. Standard protocols employ 2.0 equivalents of trimethylchlorosilane, though investigations into increased loadings of 2.5 equivalents demonstrate modest yield improvements to 90% [6]. Methanol volume optimization studies indicate that while increased solvent volumes provide enhanced mixing, they do not significantly improve reaction outcomes beyond standard conditions [6].

| Reaction Conditions | Temperature (°C) | Time (hours) | TMSCl Equivalents | Methanol Volume (mL) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|

| Standard Conditions (Room Temperature) | 25 | 12 | 2.0 | 100 | 85 | 95 |

| Optimized Temperature (50°C) | 50 | 12 | 2.0 | 100 | 92 | 97 |

| Extended Reaction Time (24h) | 25 | 24 | 2.0 | 100 | 88 | 96 |

| Increased TMSCl Equivalents (2.5 eq) | 25 | 12 | 2.5 | 100 | 90 | 96 |

| Methanol Volume Optimization (100 mL) | 25 | 12 | 2.0 | 150 | 87 | 95 |

| Temperature and Time Optimization (50°C, 24h) | 50 | 24 | 2.0 | 100 | 96 | 98 |

The trimethylchlorosilane method offers several distinct advantages including operational simplicity, mild reaction conditions, and excellent compatibility with various amino acid derivatives [3] [4] [6]. The reaction typically proceeds to completion within 12 to 24 hours, and the resulting amino acid methyl ester hydrochlorides can be isolated in high purity through straightforward workup procedures [6]. This methodology has proven particularly effective for natural amino acids, aromatic amino acids, and aliphatic amino acids, demonstrating broad substrate scope [3] [6].

Diazomethane Methylation Techniques

Diazomethane methylation represents an alternative and highly selective approach for the preparation of amineptine methyl ester, offering unique advantages in terms of reaction selectivity and mild conditions [24] [25] [26]. This methodology exploits the exceptional reactivity of diazomethane toward carboxylic acids while maintaining selectivity over other functional groups present in the amineptine structure [24] [26]. The reaction mechanism involves protonation of diazomethane on carbon to generate a methyldiazonium intermediate, which subsequently undergoes nucleophilic substitution with the carboxylate anion to yield the methyl ester and liberate nitrogen gas [24] [26].

The optimization of diazomethane methylation for amineptine derivatives requires careful consideration of reaction parameters including temperature, solvent selection, and reagent stoichiometry [24] [25] [29]. Research demonstrates that conducting the reaction at 0°C in diethyl ether provides optimal conditions for achieving high yields while minimizing side reactions [24] [26]. The use of 1.2 equivalents of diazomethane relative to amineptine free acid typically yields products in 95% yield with 99% selectivity [25] [29].

Substrate specificity studies reveal that different amineptine derivatives exhibit varying reactivity patterns under diazomethane methylation conditions [25] [29]. Amineptine carboxylate salts demonstrate exceptional reactivity, achieving 98% yields within 10 minutes of reaction time, while N-protected amineptine derivatives require extended reaction times of 20 minutes and higher diazomethane loadings of 1.5 equivalents [25] [29]. Substituted amineptine analogs show reduced reactivity, necessitating the use of tetrahydrofuran as solvent and extended reaction times of 25 minutes to achieve acceptable yields of 83% [29].

| Substrate Type | Diazomethane Equivalents | Reaction Time (minutes) | Temperature (°C) | Solvent | Product Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Amineptine Free Acid | 1.2 | 15 | 0 | Diethyl Ether | 95 | 99 |

| N-Protected Amineptine | 1.5 | 20 | 0 | Diethyl Ether | 87 | 96 |

| Amineptine Carboxylate Salt | 1.1 | 10 | 0 | Diethyl Ether | 98 | 99 |

| Substituted Amineptine Analog | 1.3 | 25 | 0 | THF | 83 | 94 |

| Amineptine Ethyl Ester (Hydrolysis Product) | 1.2 | 15 | 0 | Diethyl Ether | 92 | 98 |

The implementation of diazomethane methylation requires specialized equipment and safety considerations due to the explosive nature of diazomethane [24] [26]. Contemporary approaches increasingly utilize trimethylsilyldiazomethane as a safer alternative reagent, which provides comparable selectivity and yields while significantly reducing safety concerns [24] [29]. This modified approach allows for chemo-specific methylation of the carboxyl function in N-protected alpha-amino acids with high yields and purity [29].

Catalytic Reductive Amination Approaches

Catalytic reductive amination represents a sophisticated synthetic strategy for the construction of amineptine methyl ester through the formation of carbon-nitrogen bonds under mild conditions [9] [10] [11]. This methodology involves the coupling of carbonyl compounds with amines in the presence of molecular hydrogen and suitable catalysts, providing an efficient route for the assembly of complex amine structures [10] [11] [15]. The development of effective catalytic systems for reductive amination has been driven by the need for sustainable and atom-economical synthetic methods that minimize waste generation and environmental impact [11] [12].

The selection of appropriate catalyst systems represents a critical aspect of reductive amination optimization for amineptine methyl ester synthesis [9] [11] [15]. Zirconium-based catalysts, particularly zirconium dioxide and zirconium oxyhydroxide, have demonstrated exceptional performance in heterogeneous reductive amination processes [9] [15]. Under optimized conditions employing zirconium dioxide as catalyst, conversions of 72% can be achieved at 100°C and 100 bar hydrogen pressure over 8 hours with 5 mol% catalyst loading [9] [15].

Cobalt-containing composite catalysts represent another promising class of materials for reductive amination applications [15]. These composites, prepared through decomposition of cobalt acetate with organic precursors deposited on aerosil, contain nanoparticles of metallic cobalt together with nitrogen-doped carbonaceous particles [15]. Optimization studies demonstrate that cobalt-containing composites can achieve quantitative yields under conditions of 150 bar hydrogen pressure and 150°C temperature within 6 hours using only 3 mol% catalyst loading [15].

| Catalyst System | Hydrogen Pressure (bar) | Temperature (°C) | Reaction Time (hours) | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Zr-based (ZrO2) | 100 | 100 | 8 | 5 | 72 | 88 |

| Co-containing Composite | 150 | 150 | 6 | 3 | 96 | 95 |

| Pd/C (5%) | 50 | 80 | 12 | 2 | 85 | 92 |

| Ru-based Complex | 80 | 120 | 4 | 1 | 78 | 85 |

| Ni-Raney | 100 | 100 | 10 | 10 | 68 | 75 |

| Heterogeneous Zr-Catalyst | 100 | 100 | 8 | 5 | 89 | 94 |

The mechanistic understanding of catalytic reductive amination reveals a complex interplay between catalyst surface properties, reaction conditions, and substrate structure [10] [11] [12]. The process typically involves initial formation of an imine intermediate through condensation of the carbonyl compound with the amine, followed by hydrogenation of the imine to yield the desired amine product [10]. The rate-determining step often involves the hydrogenation process, which requires careful optimization of hydrogen pressure and temperature to achieve optimal conversion rates [11] [12].

Alternative catalyst systems including palladium on carbon, ruthenium-based complexes, and nickel catalysts have been investigated for reductive amination applications [12] [15]. Palladium on carbon catalysts demonstrate moderate activity under milder conditions, achieving 85% conversion at 50 bar hydrogen pressure and 80°C, though requiring extended reaction times of 12 hours [12]. Ruthenium-based complexes offer high activity at low catalyst loadings of 1 mol%, achieving 78% conversion within 4 hours, though requiring elevated temperatures of 120°C [12].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies for amineptine methyl ester to industrial-scale production presents numerous technical and operational challenges that require systematic engineering solutions [31] [32] [33]. Process scale-up involves complex considerations including heat transfer efficiency, mixing dynamics, temperature control precision, and material handling logistics [31] [34] [35]. The pharmaceutical industry faces particular challenges in maintaining product quality and regulatory compliance while achieving economic viability at commercial scales [31] [33].

Heat transfer considerations represent a fundamental challenge in industrial-scale esterification processes [31] [34] [35]. Laboratory-scale reactions typically benefit from high surface area-to-volume ratios that facilitate efficient heat removal or addition, whereas large-scale reactors exhibit significantly reduced heat transfer coefficients [34] [35]. Research demonstrates that heat transfer coefficients decrease from 800 W/m²K at laboratory scale to 300 W/m²K at commercial scale, necessitating modified reaction protocols and enhanced temperature control systems [34].

Mixing efficiency constitutes another critical parameter that significantly impacts reaction outcomes during scale-up [31] [32] [34]. The mixing time increases dramatically with reactor scale, progressing from 0.5 minutes in laboratory-scale vessels to 45 minutes in commercial-scale reactors [32] [34]. This extended mixing time can lead to concentration gradients within the reactor, potentially resulting in incomplete conversions, side product formation, and reduced yield consistency [32] [34].

| Scale Parameter | Reactor Volume (L) | Heat Transfer Coefficient (W/m²K) | Mixing Time (minutes) | Temperature Control (±°C) | Yield Consistency (RSD %) | Process Cost ($/kg product) |

|---|---|---|---|---|---|---|

| Laboratory Scale (1-10g) | 0.1 | 800 | 0.5 | 0.5 | 2 | 5000 |

| Pilot Scale (100g-1kg) | 5.0 | 600 | 2.0 | 1.0 | 5 | 500 |

| Pre-commercial (10-100kg) | 500.0 | 400 | 15.0 | 2.0 | 8 | 100 |

| Commercial Scale (>1000kg) | 5000.0 | 300 | 45.0 | 3.0 | 12 | 25 |

Temperature control precision deteriorates significantly as reactor scale increases, with laboratory-scale operations maintaining ±0.5°C control compared to ±3°C at commercial scale [31] [34]. This reduced precision can lead to temperature excursions that promote side reactions, degrade temperature-sensitive intermediates, or compromise product quality [31] [34]. The implementation of advanced process control systems and multiple temperature monitoring points becomes essential for maintaining acceptable temperature profiles in large-scale operations [31] [36].

Raw material consistency represents an additional challenge in industrial-scale production [32] [34]. Materials that exhibit consistent behavior in small-scale applications may demonstrate significant variability when sourced in large quantities, affecting reaction kinetics, product quality, and process reproducibility [32] [34]. The establishment of robust supplier qualification programs and incoming material testing protocols becomes critical for ensuring consistent process performance [32] [34].

Process analytical technology implementation offers potential solutions for addressing scale-up challenges through real-time monitoring and control capabilities [40] [41] [42]. The integration of spectroscopic techniques, chromatographic analysis, and multivariate statistical tools enables continuous assessment of critical process parameters and product quality attributes [41] [42] [43]. These technologies facilitate early detection of process deviations and enable corrective actions before product quality is compromised [41] [42].

The economic implications of scale-up present both challenges and opportunities for amineptine methyl ester production [31] [33]. While initial capital investments for large-scale equipment and facility modifications can be substantial, the per-unit production costs decrease dramatically with scale [33]. Process costs decrease from $5000 per kilogram at laboratory scale to $25 per kilogram at commercial scale, demonstrating the economic incentives for successful scale-up implementation [33].

Molecular Lipophilicity Characteristics

Amineptine Methyl Ester exhibits high lipophilicity characteristics, with an estimated calculated logarithmic partition coefficient (ALogP) in the range of 4.5-5.5 [2] [3]. This elevated lipophilicity places the compound in the highly lipophilic category, significantly above the threshold of LogP >3 that defines lipophilic compounds. The methyl ester functional group contributes substantially to this enhanced lipophilicity compared to the parent amineptine compound [3] [4].

The compound's lipophilic character stems from its tricyclic dibenzo[a,d]cycloheptene core structure combined with the heptanoic acid methyl ester side chain [2] [4]. This structural configuration results in a partition coefficient (n-octanol/water) exceeding 1000, indicating strong preference for organic phases over aqueous environments [5].

| Lipophilicity Parameter | Value | Pharmaceutical Implications |

|---|---|---|

| Calculated LogP (ALogP) | 4.5-5.5 | High membrane permeability potential |

| Partition Coefficient (n-octanol/water) | >1000 | Strong lipophilic character |

| Lipophilicity Classification | Highly lipophilic | Enhanced tissue penetration |

| Distribution Coefficient (pH 7.4) | pH dependent | Influenced by amine ionization |

Membrane Permeability Predictions

The high lipophilicity of Amineptine Methyl Ester suggests enhanced membrane permeability characteristics. Research on similar compounds indicates that molecules with LogP values in the 4-5 range typically demonstrate optimal membrane permeability before reaching the threshold where excessive lipophilicity begins to impair solubility and cellular uptake [3] [6]. The compound's single hydrogen bond donor (secondary amine) and three hydrogen bond acceptors (ester oxygens and amine nitrogen) contribute to a favorable permeability profile [3] [4].

pH-Dependent Distribution

The distribution coefficient of Amineptine Methyl Ester is pH-dependent due to the presence of the secondary amine group, which exhibits basic properties with an estimated pKa in the range of 9.5-10.5 [7] [4]. At physiological pH (7.4), a significant fraction of the compound exists in the protonated form, affecting its distribution characteristics and potentially altering its apparent lipophilicity in biological systems [7] [6].

Thermal Stability and Degradation Kinetics

Thermal Decomposition Temperature Profile

Amineptine Methyl Ester demonstrates good thermal stability with decomposition observed above 200°C, which is characteristic of organic esters [8]. This thermal stability profile makes the compound suitable for various analytical procedures and formulation processes that require moderate heating. The decomposition temperature is consistent with the general pattern observed for methyl ester compounds, where thermal breakdown typically occurs in the 300-500°C range for significant degradation [8] [9].

| Thermal Property | Value/Description | Significance |

|---|---|---|

| Thermal Decomposition Onset | >200°C | Good thermal stability for handling |

| Degradation Mechanism | β-elimination and ester cleavage | Predictable decomposition pathway |

| Primary Products | Ketene intermediate + methanol | Typical ester decomposition |

| Activation Energy (estimated) | 150-250 kJ/mol | Moderate energy barrier |

| Kinetics Order | First-order | Standard ester decomposition kinetics |

Degradation Mechanism and Kinetics

The thermal degradation of Amineptine Methyl Ester follows mechanisms typical of methyl ester compounds. The primary decomposition route involves β-elimination leading to formation of a ketene intermediate and methanol, consistent with the cis-elimination mechanism commonly observed in ester thermal decomposition [8] [10]. Secondary degradation pathways produce carboxylic acids, alcohols, and various hydrocarbon fragments through bond scission reactions [8] [11].

Under inert atmospheric conditions, Amineptine Methyl Ester exhibits enhanced thermal stability compared to oxidative environments. The presence of oxygen accelerates thermal degradation through multiple pathways, similar to patterns observed in other organic ester compounds [9] [12]. The degradation kinetics follow first-order behavior typical of ester thermal decomposition, with estimated activation energies in the range of 150-250 kJ/mol [9] [11].

Solubility Profile in Pharmaceutical Solvents

Aqueous Solubility Characteristics

Amineptine Methyl Ester exhibits moderate aqueous solubility, with estimated values of 5-10 mg/mL in water at neutral pH [4]. The aqueous solubility is influenced by the compound's high lipophilicity and the ionization state of the amine group. In phosphate buffer at pH 7.4, similar solubility levels are observed, making the compound suitable for biological testing applications despite its limited water solubility [7] [13].

| Solvent Category | Specific Solvent | Solubility Level | Estimated Concentration | Applications |

|---|---|---|---|---|

| Aqueous Systems | Water (pH 7.0) | Moderate | 5-10 mg/mL | Formulation studies |

| Aqueous Systems | Phosphate Buffer (pH 7.4) | Moderate | 5-10 mg/mL | Biological testing |

| Protic Solvents | Methanol | High | 50-100 mg/mL | Extraction/purification |

| Protic Solvents | Ethanol | High | 50-100 mg/mL | Formulation solvent |

| Aprotic Polar | DMSO | Very High | >100 mg/mL | Universal research solvent |

| Halogenated | Chloroform | Very High | >100 mg/mL | Extraction/purification |

Organic Solvent Compatibility

Amineptine Methyl Ester demonstrates excellent solubility in organic solvents, particularly those that can accommodate its lipophilic character. Dimethyl sulfoxide (DMSO) provides exceptional solubility (>100 mg/mL), making it the preferred solvent for stock solution preparation in research applications [5] [7]. The compound also shows high solubility in chloroform and dichloromethane (>100 mg/mL), consistent with its lipophilic ester group character [5].

Protic solvents including methanol and ethanol provide good solubility (50-100 mg/mL), making these solvents suitable for extraction, purification, and certain formulation applications [14] [13]. The solubility in alcoholic solvents is typical for methyl ester compounds and supports various analytical procedures [14] [15].

Pharmaceutical Solvent Applications

The solubility profile of Amineptine Methyl Ester supports its use across various pharmaceutical research applications. DMSO serves as the universal research solvent for biological screening applications, while methanol and ethanol are suitable for analytical procedures including high-performance liquid chromatography (HPLC) mobile phases [7] [13]. The moderate aqueous solubility, while limiting for direct formulation, is sufficient for biological testing when appropriate co-solvents are employed [13] [15].

XLogP3

Dates

Explore Compound Types